molecular formula C22H27FN2O5S2 B2396322 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-01-5

8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2396322
CAS No.: 898453-01-5
M. Wt: 482.59
InChI Key: HUKHKRLAJVIAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane typically involves multiple steps, starting with the preparation of the core spiro structure This can be achieved through a series of cyclization reactions, often involving the use of strong bases and specific catalysts to facilitate the formation of the spiro ring system

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be

Biological Activity

The compound 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule characterized by its unique spiro structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C23H30N2O6S2
  • CAS Number : 898453-01-5
  • IUPAC Name : 8-(4-fluorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane

The compound features a spiro structure that contributes to its unique pharmacological properties. The presence of sulfonyl groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight494.6 g/mol
DensityNot Available
Boiling PointNot Available
SolubilitySoluble in organic solvents

Research indicates that This compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Platelet Aggregation : The compound has shown promising results in inhibiting platelet aggregation in vitro, with an IC50 value of approximately 53 nM in platelet-rich plasma (PRP) assays. This suggests potential applications in preventing thrombotic disorders .
  • Anti-inflammatory Properties : Similar compounds have been noted for their anti-inflammatory effects, potentially acting as antagonists to specific immune responses. This opens avenues for further exploration in inflammatory disease treatments .
  • Interaction with Calcium Channels : Preliminary studies suggest that the compound may influence calcium release from the sarcoplasmic reticulum in skeletal muscles, indicating a role in muscle physiology and potential neuromuscular applications .

Case Study 1: In Vitro Platelet Aggregation Inhibition

In a controlled laboratory setting, This compound was tested for its ability to inhibit platelet aggregation. The results demonstrated a significant reduction in aggregation at low concentrations, highlighting its potential as an antithrombotic agent.

Case Study 2: Anti-inflammatory Activity Analysis

A series of experiments were conducted to evaluate the anti-inflammatory properties of the compound using various cell lines. The findings indicated a marked decrease in pro-inflammatory cytokine production when treated with the compound, suggesting its utility in managing inflammatory conditions .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Platelet AggregationInhibition (IC50 = 53 nM)
Anti-inflammatoryCytokine reduction
Calcium Channel InteractionModulation of release

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O5S2/c1-16-14-17(2)21(18(3)15-16)32(28,29)25-12-13-30-22(25)8-10-24(11-9-22)31(26,27)20-6-4-19(23)5-7-20/h4-7,14-15H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKHKRLAJVIAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.